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Introduction
Mercury(II) fulminate (Hg(CNO)₂), a primary explosive known for centuries, has long posed a

significant challenge to structural chemists due to its inherent instability.[1][2][3] Its extreme

sensitivity to shock, friction, and heat made the preparation and analysis of suitable single

crystals a formidable task.[1][3] This technical guide provides a comprehensive overview of the

definitive molecular structure determination of mercury(II) fulminate, detailing the experimental

and computational methodologies employed to elucidate its precise atomic arrangement. The

culmination of these efforts, particularly the single-crystal X-ray diffraction study by Beck,

Evers, Klapötke, and others in 2007, resolved long-standing ambiguities and provided a clear

picture of this historically significant compound.[1][2][4][5]

Molecular and Crystal Structure
The definitive structure of mercury(II) fulminate reveals a nearly linear O–N≡C–Hg–C≡N–O

molecular geometry.[1][3][5][6] The mercury atom is covalently bonded to the carbon atoms of

the two fulminate ligands, with a C–Hg–C bond angle of 180°.[4][6] This linear arrangement is a

key feature of its molecular structure.
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The crystal structure of mercury(II) fulminate was determined to be orthorhombic, belonging to

the space group Cmce.[4][6][7] The unit cell contains four Hg(CNO)₂ molecules.[4][7]

Parameter Value

Crystal System Orthorhombic

Space Group Cmce

a 5.3549(2) Å

b 10.4585(5) Å

c 7.5579(4) Å

Z 4

Density (calculated) 4.467 g/cm³

Bond Lengths and Angles
The precise measurement of bond lengths and angles from the X-ray diffraction data confirmed

the connectivity and geometry of the molecule.

Bond/Angle Value

Hg–C 2.029(6) Å

C≡N 1.143(8) Å

N–O 1.248(6) Å

C–Hg–C 180.0(1)°

Hg–C≡N 169.1(5)°

C≡N–O 179.7(6)°

In the solid state, there are also non-bonding interactions between the mercury atom of one

molecule and the oxygen atoms of neighboring molecules, with a Hg···O distance of 2.833(4)

Å.[4][7]
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Experimental Protocols
The determination of the molecular structure of mercury(II) fulminate relies on a combination of

careful synthesis, crystallization, and advanced analytical techniques.

Synthesis of Mercury(II) Fulminate
The traditional and widely cited method for synthesizing mercury(II) fulminate was first

described by Edward Howard in 1800.[6][8]

Protocol:

Dissolution of Mercury: Dissolve metallic mercury in concentrated nitric acid. This reaction

forms mercury(II) nitrate.

Addition of Ethanol: Carefully add ethanol to the mercury(II) nitrate solution. This step

initiates a vigorous, exothermic reaction.

Precipitation: As the reaction proceeds, mercury(II) fulminate precipitates out of the solution

as a crystalline solid.

Washing and Drying: The precipitate is then carefully washed with water to remove any

residual acid and other impurities. Due to its explosive nature, the product is typically stored

wet and dried in very small quantities with extreme caution.[9]

A purification method involves dissolving the crude product in concentrated aqueous ammonia,

followed by filtration and reprecipitation with acetic acid to yield a purer, white crystalline

product.

Single-Crystal X-ray Diffraction
This is the cornerstone technique for determining the precise three-dimensional arrangement of

atoms in a crystalline solid.

Methodology:

Crystal Selection: A suitable single crystal of mercury(II) fulminate, with well-defined faces

and free of defects, is selected and mounted on a goniometer head. Given the explosive
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nature of the compound, this is a critical and hazardous step.

Data Collection: The crystal is irradiated with a monochromatic X-ray beam. The diffraction

pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is

rotated.

Structure Solution and Refinement: The positions of the atoms in the unit cell are determined

from the diffraction data using direct methods or Patterson methods. The initial structural

model is then refined to achieve the best possible fit between the observed and calculated

diffraction intensities.
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Workflow for the determination of the molecular structure of mercury(II) fulminate.
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Computational Chemistry
In addition to experimental techniques, computational methods, particularly Density Functional

Theory (DFT), have been employed to investigate the molecular structure of mercury(II)

fulminate.[7][10] These studies provide theoretical insights that complement the experimental

findings.

DFT Calculations
Methodology:

Model Building: A model of the Hg(CNO)₂ molecule is constructed.

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy

conformation. This involves calculating the forces on each atom and adjusting their positions

until a stable structure is reached.

Property Calculation: Once the optimized geometry is obtained, various properties such as

bond lengths, bond angles, and vibrational frequencies can be calculated.

DFT studies have confirmed that the linear O–N≡C–Hg–C≡N–O connectivity is indeed the most

stable arrangement for the isolated molecule.[7] These calculations also show that while the

molecule is perfectly linear in the gas phase, intermolecular interactions in the solid state can

lead to slight deviations from linearity, which is consistent with the experimental X-ray data.[7]

[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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